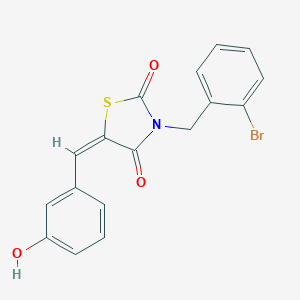
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione is not fully understood. However, studies have suggested that the compound works by inhibiting key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development and progression of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione in lab experiments is its potent anti-cancer properties. The compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the product.
Future Directions
There are several future directions for the study of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione. One area of research is the development of new cancer therapies that utilize this compound. Another area of research is the study of the compound's mechanism of action, which could lead to the development of new drugs that target key enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, there is potential for the use of this compound in other fields, such as agriculture and environmental science, due to its anti-inflammatory and antioxidant properties.
Synthesis Methods
The synthesis of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 4-ethoxy-3-iodo-5-methoxybenzaldehyde and 3-(4-methylbenzyl)imidazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions of temperature and pressure to ensure high yields and purity of the product.
Scientific Research Applications
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
properties
Molecular Formula |
C21H21IN2O4 |
|---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H21IN2O4/c1-4-28-19-16(22)9-15(11-18(19)27-3)10-17-20(25)24(21(26)23-17)12-14-7-5-13(2)6-8-14/h5-11H,4,12H2,1-3H3,(H,23,26)/b17-10- |
InChI Key |
VBQANRCSMPSNHY-YVLHZVERSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC |
SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305779.png)
![N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305781.png)

![Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305787.png)
![ethyl [(5E)-5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305788.png)
![Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305790.png)
![Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305791.png)

![2-Chloro-5-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305798.png)


![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide](/img/structure/B305805.png)
![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide](/img/structure/B305806.png)
![({5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B305807.png)